rac 2-Chloro Nicotine

Description

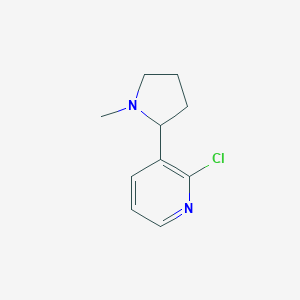

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGZWGGGKAPRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization of Rac 2 Chloro Nicotine

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is fundamental to the analysis of rac-2-Chloro Nicotine (B1678760), enabling both the separation of the compound from complex matrices and the resolution of its constituent enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Nicotine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like nicotine derivatives. nih.gov In the analysis of 2-Chloro Nicotine, the gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For 2-Chloro Nicotine, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). pressbooks.pub GC-MS is widely used for analyzing complex mixtures, such as those found in e-cigarette liquids or environmental samples, to identify and quantify nicotine and its analogues. nih.gov

| Parameter | Expected Observation | Significance |

|---|---|---|

| Retention Time | Slightly higher than nicotine | The presence of the heavier chlorine atom can increase the retention time compared to the parent nicotine molecule under typical GC conditions. |

| Molecular Ion (M+) | m/z 196 and 198 | Corresponds to the molecular weight of 2-Chloro Nicotine with ³⁵Cl and ³⁷Cl isotopes, respectively. The approximate 3:1 ratio of these peaks is a key identifier for a monochlorinated compound. pressbooks.pub |

| Major Fragment Ions | m/z 161, 133, 84 | These fragments correspond to the loss of the chlorine atom, cleavage of the pyrrolidine (B122466) ring, and the charged N-methylpyrrolidine moiety, respectively, which are characteristic fragmentation pathways for nicotine derivatives. |

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

Since 2-Chloro Nicotine is synthesized as a racemic mixture (rac), it consists of two enantiomers, (R)-2-Chloro Nicotine and (S)-2-Chloro Nicotine. Chiral chromatography is an essential technique for separating these stereoisomers. epo.org This separation is crucial as enantiomers can exhibit different biological activities. The method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

High-performance liquid chromatography (HPLC) with a chiral column is a common approach. The separation of optical isomers can also be achieved by synthesizing covalent diastereoisomeric molecules, which can then be separated by conventional chromatography and hydrolyzed to yield the pure enantiomer. epo.org The ability to resolve these enantiomers is critical for assessing the enantiomeric purity of a sample. nih.govgoogleapis.com

| Parameter | Typical Condition |

|---|---|

| Column | Chiral stationary phase (e.g., cellulose- or amylose-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Expected Outcome | Baseline separation of the two enantiomer peaks, allowing for individual quantification. |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and atomic composition of rac-2-Chloro Nicotine, serving to confirm its identity and structure.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H6 | ~8.3-8.5 | Doublet of doublets (dd) |

| Pyridine-H4 | ~7.7-7.9 | Doublet of doublets (dd) |

| Pyridine-H5 | ~7.2-7.4 | Doublet of doublets (dd) |

| Pyrrolidine-H2' | ~3.1-3.3 | Triplet (t) |

| N-CH₃ | ~2.1-2.3 | Singlet (s) |

Infrared (IR) and Rotational-Vibrational Spectroscopy for Halogenated Compounds

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. iaea.org The IR spectrum of 2-Chloro Nicotine would exhibit characteristic absorption bands for the aromatic pyridine (B92270) ring (C=C and C=N stretching) and the aliphatic pyrrolidine ring (C-H stretching). researchgate.net A key feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum (around 600-800 cm⁻¹).

Rotational-vibrational spectroscopy, a high-resolution technique applied to molecules in the gas phase, provides even more detailed information. wikipedia.org It resolves the rotational fine structure associated with each vibrational transition. mit.edu Analysis of a rotational-vibrational spectrum can yield precise rotational constants, from which bond lengths and angles can be determined with high accuracy. osu.eduyoutube.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 pressbooks.pub |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. nih.gov For 2-Chloro Nicotine, high-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. The most distinctive feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M⁺+2) separated by two mass units, with a relative intensity ratio of about 3:1. pressbooks.pub The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation, often involving the characteristic loss of the chlorine radical and cleavage of the pyrrolidine ring. researchgate.netru.nlresearchtrends.net

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 196/198 | [M]⁺ (Molecular Ion) | Shows characteristic 3:1 isotopic pattern for a monochlorinated compound. |

| 161 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |

| 119 | [Chloropyridyl-CH₂]⁺ | Cleavage of the C-C bond between the two rings. |

| 84 | [C₅H₁₀N]⁺ | N-methylpyrrolidinium cation, a very common and stable fragment for nicotine and its derivatives. |

Optical Methods for Chirality Assessment, e.g., Polarimetry

The assessment of chirality is crucial in the characterization of racemic compounds. Optical methods, particularly polarimetry, are fundamental techniques employed to differentiate between enantiomers. A racemic mixture, such as rac-2-Chloro Nicotine, consists of equal amounts of two enantiomers that are non-superimposable mirror images of each other.

Polarimetry measures the rotation of plane-polarized light as it passes through a sample containing a chiral substance. Each enantiomer of a chiral compound rotates the plane of polarized light to an equal but opposite degree. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out, resulting in no net rotation of plane-polarized light.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of optical rotation α for a sample at a specific temperature and wavelength, for a given path length and concentration.

Detailed research findings on the specific rotation values for the individual enantiomers of 2-Chloro Nicotine are not available in the reviewed literature. Such data would be essential for the quantitative analysis of enantiomeric excess in non-racemic mixtures of this compound.

Molecular Interactions with Nicotinic Acetylcholine Receptors Nachrs in in Vitro Systems

Receptor Binding Affinity Profiling at nAChR Subtypes

Information regarding the binding affinity of rac 2-chloro nicotine (B1678760) for various nAChR subtypes is not documented in the available literature. To characterize this, studies would need to be conducted to determine the dissociation constant (Kd) or the inhibition constant (Ki) of the racemic mixture at a range of nAChR subtypes, such as α4β2, α3β4, and α7.

Table 4.1: Receptor Binding Affinity of rac 2-Chloro Nicotine at nAChR Subtypes

| nAChR Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α4β2 | Data not available |

| α3β4 | Data not available |

| α7 | Data not available |

Functional Characterization of Agonist and Antagonist Activities

The functional effects of this compound, whether it acts as an agonist (activator) or an antagonist (blocker) at different nAChR subtypes, have not been reported. Such characterization would require functional assays, for instance, using two-electrode voltage clamp or patch-clamp electrophysiology on cells expressing specific nAChR subtypes.

There is no available data on the functional activity of this compound at homomeric nAChRs like the α7 subtype. It is unknown whether it can elicit a response (agonist activity, measured by EC50) or block the response of a known agonist (antagonist activity, measured by IC50).

Table 4.2.1: Functional Activity of this compound at Homomeric nAChRs

| nAChR Subtype | Agonist Potency (EC50, µM) | Antagonist Potency (IC50, µM) |

|---|

Similarly, the functional impact of this compound on heteromeric nAChRs, such as the α4β2 and α3β4 subtypes, is not described in the scientific literature.

Table 4.2.2: Functional Activity of this compound at Heteromeric nAChRs

| nAChR Subtype | Agonist Potency (EC50, µM) | Antagonist Potency (IC50, µM) |

|---|---|---|

| α4β2 | Data not available | Data not available |

Detailed electrophysiological studies characterizing how this compound modulates the ion channel properties of nAChRs are absent from the literature. Such studies would provide insight into the kinetics of receptor activation and desensitization in the presence of this compound.

Modulation of Intracellular Signaling Pathways

The downstream effects of nAChR interaction with this compound on intracellular signaling cascades have not been investigated.

There is no research available that specifically links the action of this compound at nAChRs to the modulation of Rho and Rac small G proteins. While nAChR activation can, in some contexts, influence these signaling pathways, the specific role of this compound in this process is unknown.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-chloronicotine |

Effects on Actin Cytoskeletal Organization (in non-human cellular models)

Initial investigations into the cellular impact of this compound have explored its influence on the actin cytoskeleton, a critical component responsible for cell shape, motility, and internal organization. While direct research on the effects of this compound on the actin cytoskeleton is limited, the broader understanding of how nicotinic acetylcholine (B1216132) receptor (nAChR) activation influences cytoskeletal dynamics provides a foundational context.

Activation of nAChRs is known to trigger a cascade of intracellular signaling events, many of which can converge on the pathways that regulate actin polymerization and remodeling. These signaling cascades are crucial for various cellular functions.

Structure Activity Relationship Sar Studies of Nicotine Derivatives with Chloro Substituents

Investigation of the Chloro Substituent's Influence on nAChR Ligand Properties

The introduction of a chloro-substituent onto the nicotine (B1678760) scaffold significantly alters the molecule's electronic and steric properties, thereby influencing its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Research into halogenated phenylpyrrolidine analogues, which mimic the core structure of nicotine, reveals that such substitutions can dramatically affect both binding affinity and functional efficacy.

Functional studies on a series of phenylpyrrolidine derivatives at the human α4β2 nAChR subtype demonstrated that the introduction of a halogen atom, such as chlorine, at the meta-position of the aromatic ring leads to compounds that act as partial agonists. mdpi.com Compared to an unsubstituted parent compound or an amino-substituted analogue, the chlorinated derivative showed a profound decrease in efficacy, meaning its ability to activate the receptor was significantly lower. mdpi.com While the binding affinity of the chlorinated compound was comparable to the unsubstituted derivative, its maximal response was only 29% of that elicited by the full agonist acetylcholine (ACh). mdpi.com This indicates that the chloro group is tolerated within the binding site but hinders the conformational changes required for full channel activation.

This pattern suggests that while the chloro group does not prevent the ligand from binding to the receptor, it alters the binding mode in a way that is less productive for agonism. The halogen atom's electronegativity and size likely influence key interactions within the orthosteric binding site, which is located at the interface between subunits.

| Compound | Substituent | Binding Affinity (Ki, nM) at α4β2 nAChR | Potency (EC50, µM) at α4β2 nAChR | Efficacy (% of ACh Imax) at α4β2 nAChR |

|---|---|---|---|---|

| 1 | -H (Unsubstituted) | 140 | 70 | 50% (Partial Agonist) |

| 2 | -NH2 (Amino) | 9.5 | 10 | 100% (Full Agonist) |

| 3 | -Cl (Chloro) | 150 | 70 | 29% (Partial Agonist) |

| 4 | -Br (Bromo) | 150 | 70 | 13% (Partial Agonist) |

Data sourced from studies on phenylpyrrolidine derivatives expressed in Xenopus laevis oocytes. mdpi.com

Role of Pyrrolidine (B122466) Ring Modifications in Receptor Interaction

The N-methylpyrrolidine ring of nicotine is a critical component for its interaction with nAChRs. osti.gov Modifications to this ring have been shown to produce distinct changes in ligand properties, particularly in differentiating between the two major brain nAChR subtypes, α4β2 and α7. nih.govresearchgate.netnih.gov A systematic "methyl scan" of the pyrrolidine ring, where a methyl group is added to each carbon position, has provided significant insights into these interactions. nih.govresearchgate.netnih.gov

The key findings from these modification studies include:

1'-N Position : Replacing the N-methyl group with an ethyl group, or adding a second N-methyl group to make it quaternary, significantly reduces interaction with α4β2 receptors but not with α7 receptors. nih.govresearchgate.netnih.gov

2'-Position : Methylation at the 2'-position uniquely enhances both binding and agonist potency specifically at α7 receptors. nih.govnih.gov

3'- and 5'-Positions : trans-methylations at these positions are much better tolerated by α7 receptors than by α4β2 receptors. nih.govnih.gov In contrast, cis-5'-methylnicotine shows low affinity and lacks agonist activity at both receptor subtypes. nih.govresearchgate.net

4'-Position : Methylation at the 4'-position leads to a significant decrease in potency and efficacy at α7 receptors, a much greater reduction than that observed at α4β2 receptors. nih.govnih.gov

These findings highlight that the orthosteric binding sites of different nAChR subtypes have unique topographies. The differential tolerance for steric bulk at various positions on the pyrrolidine ring can be exploited to design subtype-selective ligands. For instance, the enhancement of α7 activity with 2'-methylation suggests a specific pocket in the α7 receptor that can accommodate this change favorably.

| Modification Site | Effect on α4β2 nAChR Interaction | Effect on α7 nAChR Interaction |

|---|---|---|

| 1'-N (Ethyl or 2nd Methyl) | Significantly Reduced | Tolerated |

| 2'-C (Methyl) | - | Enhanced Binding & Potency |

| 3'-C (trans-Methyl) | Reduced | Well Tolerated |

| 4'-C (Methyl) | Slightly Reduced | Greatly Reduced Potency & Efficacy |

| 5'-C (trans-Methyl) | Reduced | Considerable Activity Retained |

Summary of findings from a "methyl scan" of the nicotine pyrrolidine ring. nih.govresearchgate.netnih.gov

Stereochemical Contributions to Ligand Potency and Selectivity

Stereochemistry is a fundamental factor in the potency and selectivity of nicotine and its analogues. Natural nicotine exists predominantly as the (S)-enantiomer, which is known to be significantly more pharmacologically potent than its (R)-enantiomer. uky.edu This difference in activity is attributed to the precise three-dimensional arrangement of the molecule, which allows for optimal interactions with the chiral environment of the nAChR binding site.

The activity of a racemic mixture like rac-2-chloronicotine is the combined result of the individual activities of its (S)- and (R)-enantiomers. Based on extensive research on nicotine itself, it is highly probable that the two enantiomers of 2-chloronicotine also exhibit different potencies and possibly different selectivities for nAChR subtypes. The (S)-configuration at the C2' position of the pyrrolidine ring is generally considered crucial for high-affinity binding to the α4β2 receptor. unimi.it

Comparative Analysis with Other Halogenated Nicotine Analogues

Comparing 2-chloronicotine to other halogenated analogues reveals that both the type of halogen and its position on the pyridine (B92270) ring are critical determinants of pharmacological activity.

Studies on meta-substituted phenylpyrrolidine derivatives, which serve as nicotine mimics, show a clear trend among halogens. While both the chloro- and bromo-substituted analogues act as partial agonists at α4β2 nAChRs with identical potency (EC50 of 70 µM), the bromo-analogue has a significantly lower efficacy (13% of ACh response) compared to the chloro-analogue (29% of ACh response). mdpi.com This suggests that the larger size of the bromine atom further impedes the conformational change needed for receptor activation. mdpi.com

Furthermore, the position of the halogen is crucial. For example, studies on other scaffolds have shown that a 6-chloro group can enhance affinity for certain receptors. mdpi.com Research on halogenated epibatidine (B1211577) analogues, which are potent nAChR ligands, also provides insight. The introduction of a 3'-chloro substituent on a pyridyl ring of a deschloroepibatidine analogue resulted in a compound with a high affinity for α4β2*-nAChRs (Ki value of 1.18 nM). acs.org In another series, a 2'-fluoro-substituted analogue was found to be a potent competitive antagonist of human α4β2-nAChRs, demonstrating that halogenation can switch a molecule from an agonist to an antagonist profile. nih.gov

This comparative data underscores that there is no simple rule for the effect of halogenation. The outcome depends on a complex interplay between the halogen's properties (size, electronegativity), its position on the aromatic ring, and the specific architecture of the binding site of the nAChR subtype.

| Analogue Type | Halogen/Position | Receptor Subtype | Key Finding |

|---|---|---|---|

| Phenylpyrrolidine | meta-Chloro | α4β2 | Partial agonist with 29% efficacy. mdpi.com |

| Phenylpyrrolidine | meta-Bromo | α4β2 | Partial agonist with 13% efficacy. mdpi.com |

| Deschloroepibatidine | 3'-Chloro (on pyridyl) | α4β2* | High binding affinity (Ki = 1.18 nM). acs.org |

| Deschloroepibatidine | 2'-Fluoro | α4β2 | Potent competitive antagonist. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure and predict the chemical reactivity of molecules. scirp.org These calculations provide fundamental information about electron distribution, molecular orbitals, and electrostatic potential, which governs how a molecule interacts with its environment.

For a molecule like 2-Chloro Nicotine (B1678760), DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and calculate various electronic properties. nih.gov Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its electronic distribution and potential sites for electrostatic interactions. dergipark.org.tr

Studies on the parent nicotine molecule using DFT have provided valuable data on these parameters, which serve as a benchmark for understanding substituted analogues like 2-Chloro Nicotine. nih.gov The introduction of a chlorine atom onto the pyridine (B92270) ring is expected to significantly alter the electronic properties, particularly the charge distribution and the energies of the frontier orbitals.

| Parameter | Calculated Value (Nicotine) | Significance |

|---|---|---|

| Total Energy | -13581.43 eV nih.gov | Indicates the stability of the optimized molecular structure. |

| HOMO Energy | -5.94 eV nih.gov | Relates to the molecule's electron-donating capability. |

| LUMO Energy | -0.05 eV nih.gov | Relates to the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.89 eV nih.gov | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.01 Debye nih.gov | Measures the overall polarity of the molecule. |

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov For 2-Chloro Nicotine, the primary biological targets are the various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. nih.gov Docking simulations help elucidate the specific interactions that stabilize the ligand in the receptor's binding pocket.

The process involves using a three-dimensional structure of the receptor, often obtained from X-ray crystallography or cryo-electron microscopy and deposited in the Protein Data Bank (PDB). researchgate.net Relevant PDB entries for nAChRs include those complexed with nicotine, such as 6PV7 (human α3β4) and 1UW6 (AChBP, a homolog). rcsb.orgrcsb.org The ligand (2-Chloro Nicotine) is then placed into the binding site, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for different binding poses. mdpi.comresearchgate.net

Studies on nicotine and its analogues have identified key features of the nAChR binding site, which is located at the interface between an α and a neighboring subunit. nih.gov Critical interactions include:

Cation-π Interaction: A conserved interaction between the protonated nitrogen of the ligand's pyrrolidine (B122466) ring and the electron-rich aromatic face of a tryptophan residue (e.g., Trp149 in the α4 subunit) is a hallmark of high-affinity binding. nih.govindexcopernicus.com

Hydrogen Bonding: Hydrogen bonds often form between the ligand and backbone or side-chain atoms of residues in the binding pocket. For nicotine, a hydrogen bond to a backbone carbonyl of a tryptophan residue has been identified. nih.gov

Aromatic and Hydrophobic Interactions: The pyridine ring of the ligand typically engages in aromatic stacking and hydrophobic interactions with other aromatic residues in the binding site, such as tyrosine (e.g., Tyr91, Tyr188, Tyr195). rcsb.orgnih.gov

The chlorine atom in 2-Chloro Nicotine would likely influence these interactions by altering the electrostatic potential of the pyridine ring and potentially forming halogen bonds or other specific contacts within the binding pocket. Docking studies would be essential to predict these specific binding modes and to compare the affinity of 2-Chloro Nicotine with that of nicotine across different nAChR subtypes. nih.gov

| nAChR Subtype | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| α4β2 | -41.45 nih.gov | αTrp147, αTyr91, αTyr188, αTyr195 nih.gov |

| α7 | -59.54 nih.gov | TrpB, TyrA, TyrC1, TyrC2, LeuB nih.gov |

| α3β4 | Data Not Available | Trp149 (homologous to α4Trp147) indexcopernicus.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of a predicted binding pose, analyze the conformational flexibility of both the ligand and the receptor, and calculate binding free energies. elifesciences.org

An MD simulation begins with the docked complex of 2-Chloro Nicotine and the nAChR, which is then solvated in a water box with ions to mimic physiological conditions. The system's behavior is simulated for a period ranging from nanoseconds to microseconds by solving Newton's equations of motion for each atom. neutron-sciences.org The interactions between atoms are described by a set of parameters known as a force field (e.g., CHARMM, AMBER). uiuc.eduwikipedia.org

Analysis of the MD trajectory can reveal:

Binding Pose Stability: The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the binding pose is maintained.

Conformational Changes: MD simulations can capture conformational changes in the receptor upon ligand binding, which are essential for the channel gating mechanism (the transition from a closed to an open state). nih.govelifesciences.org

Interaction Analysis: The persistence of specific interactions, like hydrogen bonds and cation-π contacts identified in docking, can be monitored throughout the simulation to confirm their importance for binding stability. scispace.com

MD simulations of nicotine bound to nAChRs have been instrumental in understanding the dynamic nature of the binding pocket and the allosteric communication between the binding site and the ion channel gate. nih.govnih.gov Such simulations would be invaluable for confirming the stability of 2-Chloro Nicotine within the binding site and exploring how the chlorine substitution affects the receptor's dynamics.

Applications of Rac 2 Chloro Nicotine As a Chemical Probe in Research

Utilization in Receptor Characterization and Pharmacological Tool Development

The primary utility of rac-2-Chloro Nicotine (B1678760) in receptor research is indirect, serving as a foundational scaffold for the development of potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govnih.govnih.gov These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including cognitive function, nicotine addiction, and neurodegenerative diseases. nih.govnih.govnih.gov

The development of subtype-selective nAChR ligands is a significant goal in pharmacology, and rac-2-Chloro Nicotine provides a crucial starting point for creating analogues with modified binding affinities and functional activities. The chlorine atom at the 2-position of the pyridine (B92270) ring is a key functional group that can be chemically modified to introduce a wide range of substituents, thereby altering the molecule's interaction with the receptor binding pocket. nih.gov

One of the most notable examples of this is the synthesis of epibatidine (B1211577) and its analogues. nih.govnih.govarkat-usa.orgopenaccessgovernment.orgfrontierspartnerships.org Epibatidine, a natural alkaloid, is an extremely potent nAChR agonist, but its high toxicity limits its therapeutic potential. nih.gov By utilizing 2-chloronicotine derivatives, researchers have synthesized numerous epibatidine analogues with improved selectivity for specific nAChR subtypes, such as α4β2 and α7, and reduced toxicity. nih.govarkat-usa.org These analogues are indispensable pharmacological tools for:

Mapping Receptor Binding Sites: By systematically modifying the structure of ligands derived from rac-2-Chloro Nicotine and evaluating their binding affinities, researchers can infer the steric and electronic requirements of the nAChR binding pocket.

Characterizing Receptor Subtypes: The differential affinity of these synthetic ligands for various nAChR subtypes helps in the pharmacological characterization and classification of these receptors.

Developing Radioligands: The introduction of a fluorine atom, often replacing the chlorine in 2-chloronicotine derivatives, allows for the development of radiolabeled ligands for positron emission tomography (PET) imaging, enabling the in vivo visualization and quantification of nAChRs in the brain. nih.gov

| Compound Class | Precursor | Target Receptor Subtypes | Research Application |

| Epibatidine Analogues | 2-Chloronicotine derivatives | α4β2, α7 nAChRs | Development of selective agonists and antagonists, Probing receptor structure |

| Homoepibatidine Analogues | 2-Chloronicotine derivatives | α4β2 nAChRs | Investigating ligand-receptor interactions |

| Deschloroepibatidine Analogues | 2-Chloronicotine derivatives | α4β2* nAChRs | Development of ligands with reduced toxicity |

Investigation of Cellular and Subcellular Mechanisms in in vitro and non-human in vivo Systems

The synthetic derivatives of rac-2-Chloro Nicotine are instrumental in elucidating the cellular and subcellular mechanisms mediated by nAChRs in various experimental systems. These chemical probes allow for the precise manipulation of nAChR activity, enabling researchers to study their role in neuronal signaling and cellular function.

In in vitro studies, these compounds are applied to cell cultures or tissue slices to investigate:

Ion Channel Gating: By measuring the ion flow through nAChR channels in response to the application of specific agonists or antagonists derived from 2-chloronicotine, scientists can study the kinetics of channel opening and closing.

Calcium Signaling: Many nAChRs are permeable to calcium ions, which act as a second messenger to trigger a cascade of intracellular signaling events. Selective ligands help to dissect the specific role of different nAChR subtypes in calcium-dependent processes.

Neurotransmitter Release: Presynaptic nAChRs modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. Synthetic ligands are used to explore the subtype-specific regulation of neurotransmitter release in different brain regions. nih.gov

In non-human in vivo systems, such as rodent models, these compounds are used to probe the physiological and behavioral roles of nAChRs. For instance, the administration of selective nAChR agonists or antagonists can be used to study their effects on learning and memory, attention, and the neurobiological basis of nicotine addiction. nih.gov The development of epibatidine derivatives with reduced toxicity has been particularly important for these in vivo studies, allowing for the investigation of the analgesic and neuroprotective effects of nAChR activation without causing severe adverse effects. nih.govopenaccessgovernment.orgfrontierspartnerships.org

| Experimental System | Mechanism Investigated | Key Findings |

| Cell Cultures (e.g., PC12 cells) | Ion channel function, Neurotransmitter release | Characterization of agonist/antagonist effects on receptor desensitization and ion flux. |

| Brain Slices | Synaptic plasticity, Neuronal excitability | Elucidation of the role of specific nAChR subtypes in modulating synaptic transmission. |

| Rodent Models | Cognitive function, Pain perception, Addiction | Identification of nAChR subtypes involved in specific behaviors and physiological processes. |

Role as an Intermediate in the Synthesis of Other Bioactive Compounds

The most significant and well-documented application of rac-2-Chloro Nicotine is its role as a versatile chemical intermediate in the synthesis of a wide array of bioactive compounds. clearsynth.com Its chemical structure, featuring a reactive chlorine atom on the pyridine ring, makes it an ideal starting material for various chemical transformations.

The synthesis of epibatidine and its analogues is a prime example of the utility of 2-chloronicotine derivatives. nih.gov The general synthetic strategy often involves the coupling of a 7-azabicyclo[2.2.1]heptane moiety with a 2-chloro-5-pyridinyl group. The chlorine atom can then be retained or replaced with other functional groups to generate a library of compounds with diverse pharmacological profiles.

Furthermore, 2-chloronicotinic acid, a related compound, is a crucial intermediate in the production of several pharmaceuticals and agrochemicals. The synthetic pathways often involve nucleophilic substitution of the chlorine atom or modification of the carboxylic acid group.

Below is a table summarizing some of the bioactive compounds synthesized using 2-chloronicotine or related intermediates:

| Synthesized Compound | Starting Material/Intermediate | Biological Activity/Application |

| Epibatidine Analogues | 2-Chloronicotine derivatives | Potent nAChR agonists/antagonists, analgesics |

| Niflumic Acid | 2-Chloronicotinic Acid | Non-steroidal anti-inflammatory drug (NSAID) |

| Pranoprofen | 2-Chloronicotinic Acid | Non-steroidal anti-inflammatory drug (NSAID) |

| Mirtazapine | 2-Chloronicotinic Acid | Antidepressant |

| Nevirapine | 2-Chloronicotinic Acid | HIV reverse transcriptase inhibitor |

| Boscalid | 2-Chloronicotinic Acid | Fungicide |

| Nicosulfuron | 2-Chloronicotinic Acid | Herbicide |

The chemical reactivity of the 2-chloro position on the pyridine ring allows for a variety of coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds and introducing diverse structural motifs. This synthetic flexibility has made rac-2-Chloro Nicotine and its derivatives indispensable tools for medicinal chemists and pharmacologists in the quest for novel therapeutics targeting nAChRs and other biological targets.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying rac 2-Chloro Nicotine in experimental samples, and how can reproducibility be ensured?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a widely accepted method for quantifying this compound. Protocols should adhere to ISO Guide 34 for reference standards and ISO 5725-2:1994 for statistical validation of precision and accuracy. Ensure three independent replicate analyses per sample, with impurity profiles verified via GC full-scan mode . For reproducibility, document detailed experimental conditions (e.g., column type, temperature gradients) and cross-validate results with certified reference materials .

Q. How can researchers synthesize this compound derivatives while ensuring purity and structural confirmation?

- Methodological Answer : Synthesis routes often involve chlorination of nicotinic acid precursors under controlled conditions. For example, Zhao et al. (2017) describe the use of phosphorus oxychloride (POCl₃) as a chlorinating agent, achieving yields >85% after recrystallization. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity ≥98% should be verified via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal toxicity. First-aid measures mandate immediate medical consultation if exposure occurs, with safety data sheets (SDS) available for emergency reference. Store the compound in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

- Methodological Answer : Contradictions may arise from differences in analytical methods or environmental controls. Design a factorial experiment testing stability across pH 3–10 at 25°C and 40°C, using UV-Vis spectroscopy to monitor degradation kinetics. Apply multivariate analysis (e.g., ANOVA) to isolate confounding variables like temperature or ionic strength . Cross-reference results with peer-reviewed stability studies to identify methodological discrepancies .

Q. What mechanistic insights can molecular docking simulations provide about this compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Use computational tools like AutoDock Vina to model ligand-receptor interactions, focusing on the chlorinated moiety’s steric and electronic effects. Validate docking results with in vitro binding assays (e.g., radioligand displacement using [³H]-epibatidine). Compare binding affinities (Kᵢ values) across α4β2 and α7 nAChR subtypes to elucidate subtype selectivity .

Q. How can researchers optimize the synthesis of this compound for scalability without compromising enantiomeric purity?

- Methodological Answer : Implement asymmetric catalysis using chiral ligands (e.g., BINAP) to enhance enantioselectivity during chlorination. Monitor reaction progress via chiral HPLC and optimize parameters (temperature, solvent polarity) using response surface methodology (RSM). Publish detailed protocols in supplementary materials to ensure replicability .

Data Reporting and Theoretical Frameworks

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Apply the Consolidated Criteria for Reporting Qualitative Research (COREQ) checklist for transparency in experimental design and data interpretation. Share raw datasets via restricted-access repositories post-publication, complying with institutional review board (IRB) requirements .

Q. How should this compound research be integrated into broader theoretical frameworks, such as nicotine analog development or harm reduction?

- Methodological Answer : Align studies with the "Risk Continuum" model for nicotine products, emphasizing comparative pharmacokinetic studies between this compound and traditional nicotine. Collaborate with regulatory bodies to validate findings using the CORE principles for tobacco/nicotine research, ensuring non-proprietary data sharing and peer-reviewed scrutiny .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.